molecular formula C13H15NO3S2 B2501917 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1251655-87-4

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2501917
CAS No.: 1251655-87-4
M. Wt: 297.39
InChI Key: KAEBVJCQPWJLFC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound that features a thiophene ring, a hydroxyethyl group, and a benzenesulfonamide moiety

Mechanism of Action

Mode of Action

Thiophene derivatives are known to undergo various electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring . These reactions could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their electrophilic, nucleophilic, and radical substitution reactions . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide. For instance, the compound’s solubility in different solvents could affect its absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzenesulfonyl chloride with 2-aminoethanol to form the intermediate N-(2-hydroxyethyl)-3-methylbenzenesulfonamide. This intermediate is then reacted with thiophene-3-carbaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyethyl group and a thiophene ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-10-3-2-4-12(7-10)19(16,17)14-8-13(15)11-5-6-18-9-11/h2-7,9,13-15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEBVJCQPWJLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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